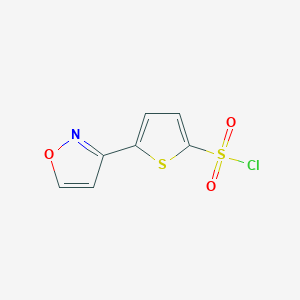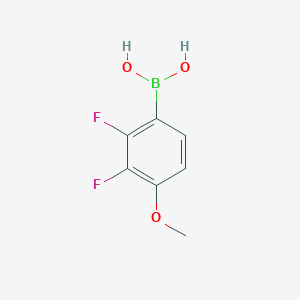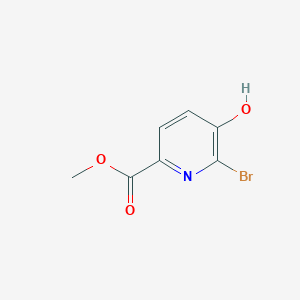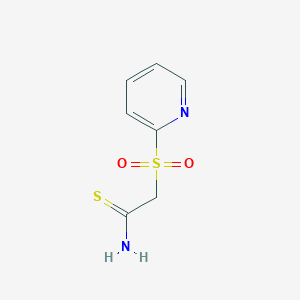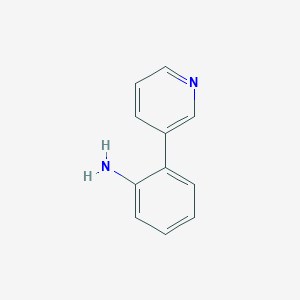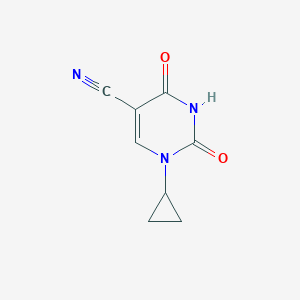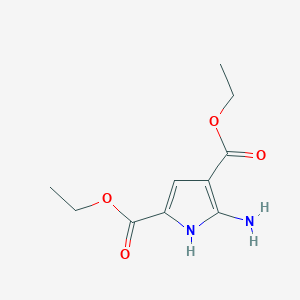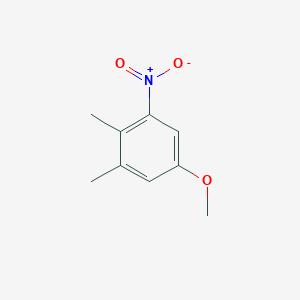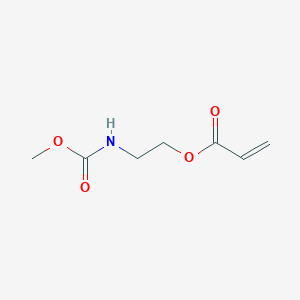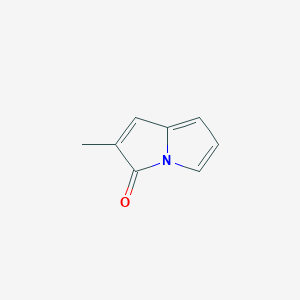
2-Methyl-3H-pyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3H-pyrrolizin-3-one (MPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a pyrrolizine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-Methyl-3H-pyrrolizin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the JAK/STAT pathway, which is involved in cytokine signaling and immune response. Furthermore, 2-Methyl-3H-pyrrolizin-3-one has been found to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
2-Methyl-3H-pyrrolizin-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-3H-pyrrolizin-3-one also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, 2-Methyl-3H-pyrrolizin-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Methyl-3H-pyrrolizin-3-one can be unstable under certain conditions, which can affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methyl-3H-pyrrolizin-3-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3H-pyrrolizin-3-one and to optimize its activity and efficacy.
Synthesemethoden
2-Methyl-3H-pyrrolizin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-3H-pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. Another method involves the reaction of 2-methyl-3H-pyrrole with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. Both methods produce 2-Methyl-3H-pyrrolizin-3-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3H-pyrrolizin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB. 2-Methyl-3H-pyrrolizin-3-one has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-viral effects against several viruses, including HIV, HCV, and influenza.
Eigenschaften
CAS-Nummer |
195614-00-7 |
|---|---|
Produktname |
2-Methyl-3H-pyrrolizin-3-one |
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
InChI-Schlüssel |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
Kanonische SMILES |
CC1=CC2=CC=CN2C1=O |
Synonyme |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




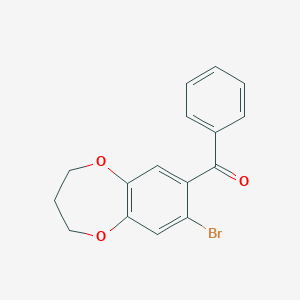
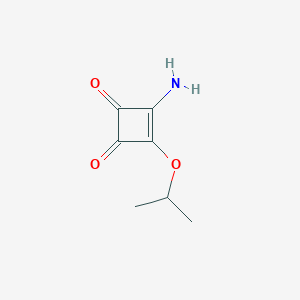
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)

